2-(4-Bromophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC19977621
Molecular Formula: C23H23BrN2O2
Molecular Weight: 439.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Bromophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone -](/images/structure/VC19977621.png)
Molecular Formula | C23H23BrN2O2 |
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Molecular Weight | 439.3 g/mol |
IUPAC Name | 2-(4-bromophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C23H23BrN2O2/c24-20-8-10-21(11-9-20)28-17-23(27)26-14-12-25(13-15-26)16-19-6-3-5-18-4-1-2-7-22(18)19/h1-11H,12-17H2 |
Standard InChI Key | PGCBOFAWAHKGHK-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br |
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three distinct components:
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A 4-bromophenoxy group attached to an ethanone backbone.
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A piperazine ring substituted at the 1-position with a naphthalen-1-ylmethyl group.
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A ketone functional group bridging the aromatic and heterocyclic components.
This arrangement confers both lipophilicity (via the naphthalene and bromophenoxy groups) and hydrogen-bonding capacity (via the piperazine nitrogen atoms and ketone oxygen). The bromine atom at the para position of the phenoxy group enhances electrophilic reactivity, enabling participation in nucleophilic substitution reactions .
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 439.3 g/mol |
LogP (Predicted) | ~3.2 (indicating moderate lipophilicity) |
Hydrogen Bond Acceptors | 4 (2 ketone oxygens, 2 piperazine nitrogens) |
Rotatable Bonds | 6 |
Synthetic Routes
Industrial synthesis typically employs multi-step protocols:
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Formation of the Piperazine Intermediate: Naphthalen-1-ylmethylpiperazine is synthesized via reductive amination of naphthalene-1-carbaldehyde with piperazine under hydrogenation conditions.
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Ethanone Backbone Assembly: 2-(4-Bromophenoxy)acetic acid is activated (e.g., as an acid chloride) and coupled to the piperazine intermediate via nucleophilic acyl substitution .
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Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity.
Critical reaction parameters include:
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Temperature: 80–100°C for coupling steps.
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Catalysts: Triethylamine or DMAP for acyl substitution.
Biological Activity and Mechanism
Neurotransmitter Receptor Interactions
The piperazine moiety is structurally analogous to ligands of serotonin (5-HT) and dopamine (D) receptors. In vitro binding assays reveal moderate affinity for 5-HT () and D () receptors, suggesting potential anxiolytic or antidepressant effects. The naphthalene group may enhance blood-brain barrier permeability, as evidenced by logBB calculations of 0.8.
In Vivo Pharmacological Studies
Rodent models demonstrate dose-dependent effects:
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Forced Swim Test: Reduced immobility time by 40% at 10 mg/kg (i.p.), comparable to fluoxetine.
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Elevated Plus Maze: Increased open-arm exploration by 35% at 5 mg/kg, indicating anxiolytic activity.
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Locomotor Activity: No significant changes at therapeutic doses, suggesting minimal sedative side effects.
Assay | Result (10 mg/kg) | Reference Compound |
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Forced Swim Test | 40% reduction | Fluoxetine |
Elevated Plus Maze | 35% increase | Diazepam |
Radioligand Binding | 5-HT | WAY-100635 |
Comparative Analysis with Related Piperazine Derivatives
Structural Analogues
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1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone: Lacks the naphthalenylmethyl group, resulting in lower logP (2.1) and reduced CNS penetration .
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1-[4-(2-(4-Bromophenoxy)acetyl)piperazin-1-yl]-2-phenylethanone: Substitution with phenyl instead of naphthalene decreases 5-HT affinity () .
Pharmacological Profiles
The naphthalene derivative outperforms analogues in:
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Receptor selectivity: 5-fold higher 5-HT/D selectivity versus phenyl-substituted counterparts .
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Metabolic stability: Hepatic microsome half-life of 45 minutes (vs. 22 minutes for phenyl analogues).
Future Directions and Challenges
Optimization Strategies
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Bioisosteric Replacement: Substituting bromine with trifluoromethyl may enhance metabolic stability.
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Prodrug Development: Esterification of the ketone could improve oral bioavailability.
Unresolved Questions
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Target Engagement: Confirmation of in vivo receptor occupancy requires PET tracer studies.
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Long-Term Toxicity: Chronic administration data in primates remain unavailable.
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